molecular formula C28H34O9 B12105835 (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate

(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate

Cat. No.: B12105835
M. Wt: 514.6 g/mol
InChI Key: ZIBVHHLTJKYXEB-NTEUORMPSA-N
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Description

  • This compound is a complex natural product with a unique structure. It belongs to the class of flavonoids and is characterized by its intricate fused-ring system.
  • The compound’s IUPAC name is quite a mouthful: (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate .
  • Its molecular formula is C26H30O10, and it has a molar weight of approximately 514.52 g/mol .
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it is likely that it is isolated from natural sources or synthesized through complex multi-step processes.
    • Industrial production methods are not well-documented, but researchers may explore biosynthesis or chemical synthesis strategies.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions due to its functional groups (hydroxyl, methoxy, and double bonds). These reactions could include oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction. For example, oxidation might involve peracids, while reduction could use metal hydrides.
    • Major products formed would vary based on the reaction type and conditions.
  • Scientific Research Applications

    • Research on this compound is limited, but its potential applications span several fields:

        Chemistry: It serves as a fascinating synthetic target due to its complex structure.

        Biology: Investigating its biological activity, such as antioxidant properties or enzyme inhibition, could be valuable.

        Medicine: Although not well-studied, it might have therapeutic potential.

        Industry: Its unique structure could inspire the development of new materials or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce. Researchers would need to explore its interactions with cellular targets and pathways.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, this compound’s intricate fused-ring system sets it apart. Its uniqueness lies in the combination of hydroxyl, methoxy, and double bond functionalities.

    Properties

    Molecular Formula

    C28H34O9

    Molecular Weight

    514.6 g/mol

    IUPAC Name

    (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate

    InChI

    InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-19-23(36-13-35-19)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-18(31-5)22(32-6)24(20)33-7/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+

    InChI Key

    ZIBVHHLTJKYXEB-NTEUORMPSA-N

    Isomeric SMILES

    C/C=C(\C)/C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3

    Canonical SMILES

    CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3

    Origin of Product

    United States

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